Increased Lipophilicity vs. Non-Fluorinated Analog 5-Phenyl-2H-tetrazole
The introduction of the meta-trifluoromethoxy group significantly increases calculated lipophilicity compared to the unsubstituted 5-phenyl-2H-tetrazole core. This is a key design parameter for enhancing membrane permeability and modulating target binding. [1][2]
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-phenyl-2H-tetrazole: 1.1 |
| Quantified Difference | 109% increase (Delta +1.2) |
| Conditions | In silico prediction (PubChem, XLogP3 algorithm) |
Why This Matters
A higher logP value is often correlated with improved passive membrane diffusion, a crucial factor in drug bioavailability and cell-based assay design.
- [1] PubChem. (2025). Computed Property XLogP3-AA for CID 2777350. Retrieved April 16, 2025. View Source
- [2] PubChem. (2025). Computed Property XLogP3-AA for CID 87425. Retrieved April 16, 2025. View Source
